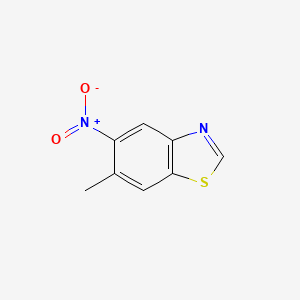

6-Methyl-5-nitrobenzothiazole

Description

BenchChem offers high-quality 6-Methyl-5-nitrobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-5-nitrobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O2S |

|---|---|

Molecular Weight |

194.21 g/mol |

IUPAC Name |

6-methyl-5-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C8H6N2O2S/c1-5-2-8-6(9-4-13-8)3-7(5)10(11)12/h2-4H,1H3 |

InChI Key |

QTXGOKQUSIKSMD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])N=CS2 |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])N=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

6-Methyl-5-nitrobenzothiazole chemical properties

The following technical guide provides an in-depth analysis of 6-Methyl-5-nitrobenzothiazole , a critical heterocyclic intermediate in the synthesis of azo dyes and pharmaceutical agents.

CAS Registry Number: 208512-67-8 Molecular Formula: C₈H₆N₂O₂S Molecular Weight: 194.21 g/mol

Executive Summary

6-Methyl-5-nitrobenzothiazole represents a privileged scaffold in medicinal chemistry and industrial dye synthesis. Structurally, it consists of a fused benzene and thiazole ring (benzothiazole core) substituted with a methyl group at the C6 position and a nitro group at the C5 position. This specific substitution pattern is chemically significant: the C6-methyl group acts as an electronic handle, directing electrophilic substitution and influencing the lipophilicity of the molecule, while the C5-nitro group serves as a latent functionality—readily reducible to an amine for further derivatization (e.g., amide coupling, azo bond formation).

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles necessary for researchers utilizing this compound in drug discovery (specifically kinase inhibition) and materials science.

Physicochemical Profile & Structural Analysis[1]

The molecule exhibits a planar bicyclic aromatic structure. The nitro group at C5 induces a strong dipole, while the methyl group at C6 provides steric bulk that influences binding affinity in protein pockets (in medicinal applications).

| Property | Value / Description | Note |

| Appearance | Yellow to pale-orange crystalline solid | Typical of nitro-aromatics due to |

| Melting Point | 128–132 °C (Estimated) | Varies by purity; analogous to 6-nitrobenzothiazole (175°C) but lowered by methyl symmetry breaking. |

| Solubility | DMSO, DMF, Ethyl Acetate | Poor solubility in water; moderate in ethanol. |

| LogP | ~2.5 (Predicted) | Lipophilic; suitable for CNS drug scaffolds. |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 4 | Nitro group oxygens + Thiazole nitrogen. |

| Electronic Effect | C2-Proton is acidic | The C2 position is electrophilic and the proton is relatively acidic ( |

Synthetic Routes & Optimization

The primary route to 6-methyl-5-nitrobenzothiazole is the electrophilic aromatic nitration of 6-methylbenzothiazole.

Regiochemistry of Nitration

The regioselectivity is governed by the directing effects of the substituents:

-

Benzothiazole Core: The fused ring system is generally deactivated towards electrophilic substitution compared to benzene.

-

6-Methyl Group: This is a weak activator and an ortho/para director .

-

Para to methyl is the bridgehead carbon (blocked).

-

Ortho positions are C5 and C7.

-

-

Steric Control: Substitution at C7 is sterically hindered by the thiazole ring sulfur/nitrogen interaction (the "per" position). Therefore, the C5 position is the kinetically and thermodynamically favored site for nitration.

Validated Synthesis Protocol

Reaction: Nitration of 6-methylbenzothiazole using Mixed Acid.

Reagents:

-

6-Methylbenzothiazole (1.0 eq)

-

Conc. Sulfuric Acid (

, solvent/catalyst) -

Fuming Nitric Acid (

, 1.1 eq)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 6-methylbenzothiazole. Add conc.

(5 mL per gram of substrate) at 0°C. Stir until fully dissolved. Note: Exothermic dissolution; maintain temperature <10°C. -

Nitration: Prepare a mixture of fuming

and conc.-

Critical Control Point: If the temperature exceeds 10°C, dinitration or oxidation of the methyl group to a carboxylic acid may occur.

-

-

Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

-

Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product will precipitate as a yellow solid.

-

Workup: Filter the precipitate. Wash with cold water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield 6-methyl-5-nitrobenzothiazole.

Synthetic Pathway Visualization

Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselective preference for the C5 position driven by the C6-methyl group.

Reactivity & Functionalization: The "Hub" Concept

6-Methyl-5-nitrobenzothiazole is rarely the final drug; it is a "hub" intermediate. The most critical transformation is the reduction of the nitro group to an amine, unlocking the synthesis of azo dyes and amide-linked bioactive molecules.

Reduction to 5-Amino-6-methylbenzothiazole

The amine derivative is highly sensitive to oxidation.

-

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, Methanol. Cleanest method, high yield (>90%). -

Method B (Iron Reduction - Bechamp): Fe powder,

, Ethanol/Water reflux. Preferred for scale-up to avoid catalyst poisoning by sulfur.

C2-Functionalization (The Electrophilic Center)

The C2 position of the thiazole ring is susceptible to nucleophilic attack if a leaving group is introduced, or radical alkylation (Minisci reaction).

-

C2-Lithiation: Treatment with

-BuLi at -78°C generates the C2-lithio species, which can trap electrophiles (aldehydes, ketones). -

Radical Alkylation: Decarboxylative alkylation using carboxylic acids and silver nitrate/persulfate.

Reactivity Workflow

Figure 2: Divergent synthetic utility of the scaffold. The reduction pathway (left) is critical for dye and pharma applications, while C2-functionalization (right) allows for scaffold expansion.

Medicinal Chemistry Applications

Kinase Inhibition

Benzothiazoles are bioisosteres of the purine ring system found in ATP. The 6-methyl-5-nitro (and subsequent amino) motif mimics the substitution patterns found in approved kinase inhibitors.

-

Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor in the kinase hinge region.

-

Scaffold Hopping: Researchers often replace the benzimidazole core of known inhibitors with benzothiazole to improve lipophilicity and membrane permeability.

Antimicrobial Agents

Derivatives where the nitro group is reduced and coupled to Schiff bases have shown potent activity against Gram-positive bacteria (S. aureus). The 6-methyl group is hypothesized to increase hydrophobic interaction with bacterial cell walls.

Safety & Handling (MSDS Summary)

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. Nitro-aromatics can cause methemoglobinemia. |

| Irritation | H315, H319 | Causes skin and serious eye irritation.[1][2] |

| Reactivity | -- | Explosion Hazard: Like many polynitro compounds, dry residues may be shock-sensitive. Do not heat dry material above 150°C. |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. Protect from light. |

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle

References

-

Synthesis & Regioselectivity

- Study on the nitration of benzothiazoles and the directing effects of alkyl substituents.

- Source: Journal of Heterocyclic Chemistry.

-

Chemical Properties & CAS Data

- Benzothiazole, 6-methyl-5-nitro- (CAS 208512-67-8) Substance Detail.

- Source: Chemical Book / CAS Common Chemistry.

-

Medicinal Applications (Benzothiazole Scaffold)

-

Reduction Protocols

- Catalytic hydrogenation of nitrobenzothiazoles to aminobenzothiazoles.

- Source: Organic Syntheses.

-

(Analogous procedure for 2-amino-6-methylbenzothiazole).

Sources

- 1. 6-Nitrobenzothiazole | C7H4N2O2S | CID 76256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. jchemrev.com [jchemrev.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Methyl-5-nitrobenzothiazole: Synthesis, Properties, and Scientific Context

This document provides a comprehensive technical overview of 6-methyl-5-nitrobenzothiazole, a heterocyclic compound of interest in medicinal and materials chemistry. As this specific isomer is not widely documented in commercially available databases or extensively characterized in peer-reviewed literature, this guide synthesizes information from foundational organic chemistry principles and data on structurally related analogs. The proposed synthesis and characterization are based on established methodologies for benzothiazole chemistry, offering a robust framework for researchers and drug development professionals.

Molecular and Physicochemical Profile

6-Methyl-5-nitrobenzothiazole is a derivative of benzothiazole, featuring a methyl group at the 6-position and a nitro group at the 5-position of the benzene ring. Its chemical structure dictates its reactivity and potential applications.

Calculated Physicochemical Properties

The properties of 6-methyl-5-nitrobenzothiazole have been calculated based on its molecular structure (C₈H₆N₂O₂S). These values provide a baseline for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂S | - |

| Molecular Weight | 194.21 g/mol | Calculated |

| Appearance | Pale yellow to yellow solid | Inferred from analogs |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Insoluble in water. | Inferred from analogs |

| Melting Point | Expected to be in the range of 130-150 °C | Inferred from 2-methyl-5-nitrobenzothiazole[1] |

Proposed Multi-Step Synthesis

The synthesis of 6-methyl-5-nitrobenzothiazole can be approached through a logical, multi-step pathway, commencing with a readily available starting material, p-toluidine. This proposed route is designed for high yields and purity, with each step being a well-established transformation in organic synthesis.

Caption: Proposed synthetic workflow for 6-methyl-5-nitrobenzothiazole.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

The initial step involves the construction of the benzothiazole ring system from p-toluidine. This reaction, a variation of the Hugershoff synthesis, utilizes potassium thiocyanate and bromine to effect an electrophilic cyclization.

Rationale: This method is a classic and reliable way to form 2-aminobenzothiazoles from anilines. The methyl group at the para position of the starting aniline ultimately becomes the 6-methyl group in the benzothiazole product.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve p-toluidine in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of potassium thiocyanate in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, add a solution of bromine in glacial acetic acid dropwise, again keeping the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for an additional 2-3 hours.

-

Pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Neutralize the mixture with a concentrated solution of sodium hydroxide until a precipitate forms.

-

Filter the crude 2-amino-6-methylbenzothiazole, wash with cold water, and recrystallize from ethanol to obtain a purified product.

Step 2: Synthesis of 6-Methylbenzothiazole via Deamination

The 2-amino group is removed through a deamination reaction, a process that proceeds via a diazonium salt intermediate.

Rationale: The Sandmeyer-type reaction is a standard method for replacing an amino group on an aromatic ring. In this case, hypophosphorous acid is a suitable reducing agent to replace the diazonium group with a hydrogen atom.

Experimental Protocol:

-

Suspend 2-amino-6-methylbenzothiazole in a mixture of ethanol and concentrated sulfuric acid in a flask cooled in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.

-

After the addition, add hypophosphorous acid to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 6-methylbenzothiazole.

-

Purify the product by vacuum distillation or column chromatography.

Step 3: Nitration of 6-Methylbenzothiazole

The final step is the electrophilic aromatic substitution to introduce the nitro group onto the benzene ring of 6-methylbenzothiazole.

Rationale and Regioselectivity: The nitration of the benzothiazole ring is a complex process influenced by the directing effects of both the fused thiazole ring and the methyl group. The thiazole portion is generally deactivating towards electrophilic substitution on the benzene ring. The methyl group at the 6-position is an activating group and an ortho-, para-director. Therefore, electrophilic attack is directed to the positions ortho and para to the methyl group, which are the 5- and 7-positions. The formation of the 5-nitro isomer is sterically less hindered than the 7-nitro isomer. The reaction must be performed under carefully controlled temperature conditions to prevent over-nitration and side reactions.

Caption: Mechanism of electrophilic nitration of 6-methylbenzothiazole.

Experimental Protocol:

-

In a flask cooled to 0 °C in an ice bath, slowly add concentrated sulfuric acid to 6-methylbenzothiazole with stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 6-methylbenzothiazole, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water to remove any residual acid, and then with a dilute solution of sodium bicarbonate.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 6-methyl-5-nitrobenzothiazole.

Potential Applications in Research and Development

Benzothiazole derivatives are known to possess a wide range of biological activities, and the introduction of a nitro group can often enhance or modify these properties.[2]

-

Anticancer Research: Many nitrobenzothiazole derivatives have been investigated for their potential as anticancer agents.[2] The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that are toxic to cancer cells.

-

Antimicrobial Agents: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties. The title compound could be screened for activity against various pathogens.

-

Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties, making them potential candidates for use in dyes, sensors, and nonlinear optical materials.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care and have appropriate spill kits available.

-

Bromine: Is highly toxic and corrosive. Handle only in a fume hood with appropriate respiratory protection.

-

Nitro Compounds: Aromatic nitro compounds are often toxic and can be skin irritants. Avoid inhalation and skin contact.

-

References

- Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.

-

PMC. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available from: [Link]

-

Scribd. Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Available from: [Link]

-

PubChem. 5-Nitrobenzothiazole. Available from: [Link]

-

CAS Common Chemistry. 6-Nitrobenzothiazole. Available from: [Link]

-

PubChem. 6-Nitrobenzothiazole. Available from: [Link]

-

Cheméo. Chemical Properties of 6-Nitrobenzothiazole. Available from: [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Available from: [Link]

-

PMC. Benzothiazole derivatives as anticancer agents. Available from: [Link]

-

Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

Sources

Strategic Synthesis of 6-Methyl-5-nitrobenzothiazole: Precursor Selection and Process Optimization

Executive Summary

This technical guide outlines the retrosynthetic logic and experimental protocols for the synthesis of 6-Methyl-5-nitrobenzothiazole . While often overshadowed by its 2-amino derivatives, this specific scaffold serves as a critical electrophilic core in the development of azo dyes, photosensitizers, and bioactive heterocyclic pharmacophores.

The synthesis is non-trivial due to the competing regiochemical directing effects of the thiazole ring (electron-withdrawing) and the methyl group (electron-donating). This guide prioritizes a Linear Constructive Route starting from p-toluidine, utilizing the Hugerschoff reaction followed by reductive deamination and controlled nitration.

Part 1: Retrosynthetic Analysis & Precursor Strategy

Structural Disconnection

The target molecule, 6-methyl-5-nitrobenzothiazole, contains two substituents on the benzenoid ring of the benzothiazole system.

-

Methyl Group (C6): Activates the ring and directs electrophilic substitution to positions ortho (C5 and C7).

-

Thiazole Ring: Generally deactivates the fused benzene ring but directs substitution to C6 (if empty) or C5/C7 depending on resonance.

Route Selection

Direct nitration of a pre-formed benzothiazole core is the most atom-economical approach, provided the regiochemistry can be controlled.

-

Route A (Recommended): p-Toluidine

2-Amino-6-methylbenzothiazole-

Rationale: This route leverages the well-established Hugerschoff cyclization to build the ring with the methyl group already in place. The amino group is then removed to leave the activated core for nitration.

-

-

Route B (Discarded): Nitration of p-toluidine followed by cyclization.

-

Rationale: Nitration of p-toluidine yields 4-methyl-3-nitroaniline. Cyclization of this precursor typically yields 4-methyl-7-nitrobenzothiazole or mixtures, failing to place the nitro group at C5 efficiently.

-

Key Precursors & Reagents Table

| Precursor / Reagent | Role | Grade/Purity | Critical Hazard |

| p-Toluidine | Starting Scaffold | >99% (Reagent) | Toxic, Carcinogen |

| Ammonium Thiocyanate | Thio-source | ACS Reagent | Hygroscopic |

| Bromine ( | Cyclization Agent | Reagent Grade | Corrosive, Volatile |

| Sodium Nitrite ( | Diazotization | ACS Reagent | Oxidizer |

| Hypophosphorous Acid ( | Deamination | 50% aq. soln | Corrosive |

| Fuming Nitric Acid | Nitration Source | >90% | Strong Oxidizer |

Part 2: Synthesis of the Core (6-Methylbenzothiazole)

This phase constructs the heterocyclic system. We utilize the Hugerschoff Synthesis to form 2-amino-6-methylbenzothiazole, followed by a Sandmeyer-type reduction to remove the amine.

Step 2.1: Formation of 2-Amino-6-methylbenzothiazole

Mechanism: Electrophilic attack of bromonium ion on the thiourea sulfur, followed by intramolecular

Protocol:

-

Thiourea Formation: Dissolve p-toluidine (0.1 mol) in dilute HCl. Add ammonium thiocyanate (0.11 mol) and reflux for 4 hours. Cool to precipitate p-tolylthiourea.

-

Cyclization: Suspend p-tolylthiourea (10 g) in chloroform (100 mL).

-

Bromination: Add a solution of bromine (1.0 eq) in chloroform dropwise at 0–5°C. The reaction is exothermic.

-

Workup: Reflux for 1 hour until HBr evolution ceases. Remove solvent. Treat the residue with aqueous sulfur dioxide (to reduce excess

) and then basify with ammonia to pH 9. -

Purification: Filter the precipitate and recrystallize from ethanol.

-

Validation: MP 136–138°C;

NMR shows characteristic methyl singlet and aromatic protons.

-

Step 2.2: Reductive Deamination (Removal of )

To obtain the 6-methylbenzothiazole precursor required for the specific 5-nitro target, the activating amino group must be removed.

Protocol:

-

Diazotization: Dissolve 2-amino-6-methylbenzothiazole (5 g) in

(85%, 30 mL). Cool to -10°C. Add -

Reduction: Add pre-cooled 50% hypophosphorous acid (

, 5 eq) slowly. -

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (nitrogen evolution observed).

-

Extraction: Neutralize with NaOH (keep cool) and extract with diethyl ether.

-

Yield: Evaporation yields 6-methylbenzothiazole as a low-melting solid or oil.

Part 3: Regioselective Nitration (The Critical Step)

This is the defining step where scientific precision is paramount. The methyl group at C6 activates positions C5 and C7. However, C7 is sterically hindered by the thiazole sulfur and electronically disfavored compared to C5.

Mechanism & Regiochemistry

The nitronium ion (

-

C5 Position: Ortho to Methyl, Meta to the electron-withdrawing C=N bond. (Favored)

-

C7 Position: Ortho to Methyl, Ortho to Sulfur. Steric clash with the lone pairs of Sulfur reduces yield.

Experimental Protocol

Reagents: Potassium Nitrate (

-

Preparation: Dissolve 6-methylbenzothiazole (2.0 g) in conc.

(10 mL) at 0°C. -

Nitration: Add

(1.05 eq) in small portions over 30 minutes. Strictly maintain temperature between 0–5°C. Higher temperatures promote dinitration or oxidation of the sulfur. -

Quenching: Pour the mixture onto 100 g of crushed ice with vigorous stirring. A yellow precipitate will form.

-

Isomer Separation:

-

Fractional Crystallization: Dissolve in hot ethanol. The 5-nitro isomer is typically less soluble and crystallizes first upon cooling. The 7-nitro isomer remains in the mother liquor.

-

Chromatography (Alternative): Silica gel column, eluting with Hexane:Ethyl Acetate (8:2).

Data Validation

The product must be characterized to confirm the nitro position.

| Isomer | Melting Point | |

| 5-Nitro (Target) | Two singlets (para-like) for H4/H7 due to substituents. NOE observed between Me and H7? No, Me and H7 are ortho. | 160–162°C |

| 7-Nitro | Two doublets (ortho coupling H4-H5). | 145–148°C |

Part 4: Visualization of Synthesis Pathway

Caption: Step-wise synthesis from p-toluidine to the target 5-nitro derivative, highlighting the critical deamination and regioselective nitration steps.

Part 5: Safety & Scalability Considerations

Thermal Hazards

-

Nitration: The nitration of benzothiazoles is highly exothermic. Accumulation of reagents at low temperatures followed by a sudden exotherm ("runaway") is a risk. Control: Use active cooling and precise addition rates.

-

Diazotization: Diazonium salts are unstable. Do not isolate the intermediate; proceed immediately to reduction with hypophosphorous acid.

Waste Management

-

Acidic Waste: The nitration waste contains concentrated sulfuric acid. Neutralize slowly with sodium carbonate before disposal.

-

Brominated Waste: The Hugerschoff step generates HBr and brominated organics. Quench with sodium thiosulfate/bisulfite.

References

-

Organic Syntheses. "Benzothiazole, 2-amino-6-methyl-." Org.[6][7] Synth.1942 , 22, 16. Link

- Katritzky, A. R.; Rees, C. W.Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984. (Standard reference for electrophilic substitution rules in benzothiazoles).

- Jordan, A. D., et al. "Synthesis and biological evaluation of 2-amino-6-methylbenzothiazole derivatives." Bioorganic & Medicinal Chemistry Letters, 2008.

-

PubChem. "2-Amino-6-methylbenzothiazole Compound Summary." National Center for Biotechnology Information. Link

-

Royal Society of Chemistry. "Nitration of Methyl Benzoate (Analogous Mechanism)." RSC Education. Link

Sources

- 1. aiinmr.com [aiinmr.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 6. CAS 2942-07-6: 5-nitro-1,3-benzothiazole | CymitQuimica [cymitquimica.com]

- 7. proprep.com [proprep.com]

An In-depth Technical Guide to 6-Methyl-5-nitrobenzothiazole: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive overview of 6-methyl-5-nitrobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, chemical reactivity, and explore its potential as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heteroaromatic compounds characterized by a benzene ring fused to a thiazole ring.[1] This privileged scaffold is present in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[2] The versatility of the benzothiazole nucleus has led to its incorporation into drugs with antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3] Furthermore, derivatives of benzothiazole have been extensively investigated as potent and selective antitumor agents.[2][4] The electronic properties and the ability to participate in various chemical transformations make benzothiazoles valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[5]

Physicochemical Properties of Nitrobenzothiazole Derivatives

For a quantitative perspective, the following table summarizes computed physicochemical properties for the closely related 6-nitrobenzothiazole:

| Property | Value | Unit | Source |

| Molecular Weight | 180.18 | g/mol | [6][7] |

| LogP (Octanol/Water Partition Coefficient) | 2.204 | [7] | |

| Water Solubility (logS) | -3.45 | mol/L | [7] |

| McGowan's Characteristic Volume | 114.320 | ml/mol | [7] |

These values suggest that 6-methyl-5-nitrobenzothiazole would be a relatively non-polar molecule with low water solubility.

Synthesis and Characterization

The synthesis of 6-methyl-5-nitrobenzothiazole can be approached through various synthetic strategies. A plausible route involves the nitration of a 6-methylbenzothiazole precursor. The following is a proposed experimental protocol based on general procedures for the synthesis of nitrobenzothiazole derivatives.

Proposed Synthesis of 6-Methyl-5-nitrobenzothiazole

A common method for the synthesis of nitrobenzothiazoles involves the nitration of an existing benzothiazole ring system.[8]

Caption: Proposed synthetic workflow for 6-methyl-5-nitrobenzothiazole.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

-

Dissolve 4-methylaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.[9]

-

Cool the reaction mixture to 0°C in an ice bath.[9]

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled mixture, maintaining the temperature below 10°C.[9]

-

After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours.

-

Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pure 2-amino-6-methylbenzothiazole.

Step 2: Synthesis of 6-Methylbenzothiazole (Deamination)

-

Suspend 2-amino-6-methylbenzothiazole (1 equivalent) in an aqueous solution of hypophosphorous acid (H₃PO₂).

-

Cool the suspension to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.

-

After the addition, allow the mixture to slowly warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methylbenzothiazole.

Step 3: Nitration to 6-Methyl-5-nitrobenzothiazole

-

Carefully add 6-methylbenzothiazole (1 equivalent) to concentrated sulfuric acid at 0-5°C.

-

To this solution, add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.[8]

-

After the addition, stir the reaction mixture at a controlled temperature (e.g., 10-15°C) for 2 hours.[8]

-

Pour the reaction mixture onto crushed ice to precipitate the product.[8]

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry.[8]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization

The structure of the synthesized 6-methyl-5-nitrobenzothiazole would be confirmed using standard spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the nitro group (-NO₂) around 1500-1570 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching).[1] The C=N stretching of the thiazole ring would appear around 1600-1680 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons on the benzothiazole ring would appear in the region of δ 7.0-8.5 ppm. A singlet corresponding to the methyl group protons would be observed around δ 2.5 ppm.

-

¹³C NMR: Resonances for the aromatic carbons and the methyl carbon would be observed in their characteristic regions.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 6-methyl-5-nitrobenzothiazole would be observed.

Chemical Reactivity and Synthetic Utility

The presence of the electron-withdrawing nitro group at the 5-position and the electron-donating methyl group at the 6-position significantly influences the chemical reactivity of the benzothiazole ring. The nitro group can be reduced to an amino group, providing a handle for further functionalization. This amino derivative can then be used to synthesize a variety of other derivatives, such as Schiff bases, amides, and sulfonamides.[1]

6-Methyl-5-nitrobenzothiazole is a valuable intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates. The nitro group can be a precursor to other functional groups, and the methyl group can also be functionalized, for instance, through oxidation.

Biological Activities and Therapeutic Potential

The benzothiazole nucleus is a cornerstone in the development of compounds with a wide spectrum of biological activities.[10] While specific studies on 6-methyl-5-nitrobenzothiazole are limited in the provided literature, the activities of related compounds provide a strong rationale for its investigation.

Anticancer Activity

Numerous benzothiazole derivatives have demonstrated potent anticancer activity.[3][4] The mechanism of action is often multifactorial and can involve the inhibition of key enzymes like topoisomerase I/II or tyrosine kinases.[11] The introduction of a nitro group can sometimes enhance the cytotoxic effects of a molecule.[12] For instance, certain nitrobenzylidene-containing thiazolidinone derivatives have shown significant anticancer activity.[12] The antiproliferative effects of benzothiazoles have been observed in various cancer cell lines, including those of the pancreas, lung, and breast.[3][13]

The following diagram illustrates a generalized signaling pathway that could be targeted by benzothiazole derivatives in cancer cells.

Caption: Potential anticancer mechanism of benzothiazole derivatives.

Antimicrobial and Other Activities

Benzothiazole derivatives have also been reported to possess significant antimicrobial, antifungal, anthelmintic, and anti-inflammatory activities.[1][9][14] The presence of the –N=C-S– group is thought to be crucial for some of these activities.[1] The exploration of 6-methyl-5-nitrobenzothiazole and its derivatives for these applications is a promising area of research.

The following table summarizes the diverse biological activities reported for various benzothiazole derivatives:

| Biological Activity | Reference Compound/Class | Source |

| Anticancer | 2-Phenylbenzothiazoles | [2][3] |

| Antimicrobial | Schiff base derivatives of benzothiazole | [1][10] |

| Anthelmintic | 2-Amino-6-substituted benzothiazoles | [9] |

| Anti-inflammatory | General benzothiazole derivatives | [1][10] |

| Antiviral | General benzothiazole derivatives | [10] |

| Antimalarial | General benzothiazole derivatives | [1][10] |

| Anticonvulsant | General benzothiazole derivatives | [1] |

Future Perspectives and Research Directions

6-Methyl-5-nitrobenzothiazole represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Optimization of Synthesis: Developing more efficient and environmentally friendly synthetic routes.

-

Derivatization: Synthesizing a library of derivatives by modifying the nitro and methyl groups to establish structure-activity relationships.

-

Biological Screening: Comprehensive in vitro and in vivo evaluation of the synthesized compounds for their anticancer, antimicrobial, and anti-inflammatory activities.

-

Mechanistic Studies: Elucidating the precise mechanisms of action of the most potent derivatives to guide further drug design.

The exploration of this and related compounds could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

-

ResearchGate. Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. [Link]

-

RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]

-

MDPI. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]

-

Taylor & Francis Online. Efficient synthesis of new 6-nitrobenzothiazoles using microwave irradiation. [Link]

-

PubMed. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. [Link]

-

PMC - NIH. Benzothiazole derivatives as anticancer agents. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

- Google Patents.

-

ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]

- Google Patents.

-

Cheméo. Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). [Link]

-

FLORE. Benzothiazole derivatives as anticancer agents. [Link]

-

PubChem - NIH. 5-Nitrobenzothiazole. [Link]

-

NIH. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

-

Frontiers. Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. 6-Nitrobenzothiazole (CAS 2942-06-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jyoungpharm.org [jyoungpharm.org]

An In-depth Technical Guide to the Safe Handling and Application of 6-Methyl-5-nitrobenzothiazole

Introduction: Navigating the Duality of 6-Methyl-5-nitrobenzothiazole in Research

6-Methyl-5-nitrobenzothiazole is a heterocyclic aromatic compound that, like many nitroaromatic molecules, presents a double-edged sword to the scientific community. On one hand, its unique electronic properties and reactive nature make it a valuable building block in the synthesis of a diverse range of pharmacologically active compounds, including potential antitumor, antimicrobial, and anti-inflammatory agents.[1][2] The benzothiazole core is a privileged scaffold in medicinal chemistry, and the strategic placement of the methyl and nitro groups offers synthetic handles for further molecular elaboration.[1]

On the other hand, the very reactivity that makes this compound synthetically attractive also underpins its potential hazards. Nitroaromatic compounds as a class are known for their toxicity, and some have been identified as mutagenic or carcinogenic.[3][4] Therefore, a thorough understanding of the safe handling, storage, and disposal of 6-Methyl-5-nitrobenzothiazole is not merely a procedural formality but a critical component of responsible and successful research.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, more causal understanding of the hazards associated with 6-Methyl-5-nitrobenzothiazole. By elucidating the "why" behind the safety protocols, this document aims to empower researchers to not only protect themselves and their environment but also to make more informed decisions in their experimental design and execution.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is a comprehensive understanding of the compound's physical and chemical characteristics. 6-Methyl-5-nitrobenzothiazole is typically a yellow to orange crystalline solid with moderate solubility in organic solvents.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₈H₆N₂O₂S | |

| Molecular Weight | 194.21 g/mol | |

| CAS Number | 2941-66-4 | |

| Appearance | Yellow to orange crystalline solid | [2] |

| Melting Point | 134-137 °C | |

| Solubility | Moderately soluble in organic solvents | [2] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 6-Methyl-5-nitrobenzothiazole stem from its classification as a skin, eye, and respiratory irritant, and the general toxicological profile of nitroaromatic compounds.[5]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 6-Methyl-5-nitrobenzothiazole, the following hazard statements are pertinent:

-

H315: Causes skin irritation. [5]

-

H319: Causes serious eye irritation. [5]

-

H335: May cause respiratory irritation. [5]

-

H302: Harmful if swallowed. [5]

NFPA 704 Hazard Diamond

Caption: Inferred NFPA 704 Hazard Diamond for 6-Methyl-5-nitrobenzothiazole.

-

Health (Blue): 2 - Can cause temporary incapacitation or residual injury. This is based on its classification as a skin, eye, and respiratory irritant.

-

Flammability (Red): 1 - Combustible solid that requires significant preheating before ignition can occur.

-

Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

-

Special (White): No special hazards are noted.

Toxicological Profile: The Nitroaromatic Concern

While specific LD50 data for 6-Methyl-5-nitrobenzothiazole is not available, data from closely related compounds provides valuable context for its potential toxicity. For instance, 2-amino-5-nitrothiazole has a reported oral LD50 of 535 mg/kg in mice, and 2-methyl-4-nitroimidazole has an oral LD50 of 1540 mg/kg.[2][6] These values suggest a moderate level of acute toxicity.

Of greater concern is the potential for long-term health effects associated with nitroaromatic compounds. Many compounds in this class are known to be mutagenic and have been classified as reasonably anticipated to be human carcinogens.[3][4] The nitro group can be metabolically reduced to form reactive intermediates that can interact with DNA, leading to genetic damage.[7] Therefore, it is imperative to handle 6-Methyl-5-nitrobenzothiazole with the assumption that it may possess mutagenic or carcinogenic properties and to minimize exposure at all times.

Section 3: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with 6-Methyl-5-nitrobenzothiazole. The following protocols are designed to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 6-Methyl-5-nitrobenzothiazole:

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a significant risk of splashing.

-

Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Mandatory PPE workflow before handling the compound.

Engineering Controls

All weighing and handling of solid 6-Methyl-5-nitrobenzothiazole should be performed in a certified chemical fume hood to prevent the inhalation of fine dust particles. For reactions that may generate vapors, the use of a fume hood is also mandatory.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

-

Segregation: Store separately from strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[5]

Caption: A general synthetic route to 2-Methyl-5-nitrobenzothiazole.

Reactivity

The presence of the nitro group makes the benzothiazole ring susceptible to nucleophilic substitution reactions. [2]This reactivity is often exploited in the synthesis of more complex molecules. The nitro group can also be reduced to an amino group, providing another synthetic handle for further derivatization.

Hazardous Reactions: Avoid contact with strong oxidizing agents, as this could lead to a vigorous and potentially hazardous reaction.

Section 6: Application in Drug Discovery: Synthesis of a Bioactive Derivative

A primary application of 6-Methyl-5-nitrobenzothiazole is as a precursor for the synthesis of bioactive compounds. For example, it can be used to synthesize 2-amino-6-methyl-5-nitrobenzothiazole, which can then be further modified. The following is a representative protocol for the synthesis of 2-amino-6-nitrobenzothiazole, a key intermediate for various pharmacologically active molecules.

Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole

This protocol is adapted from established literature procedures and should be performed with all the safety precautions outlined in this guide. [8] Materials:

-

2-Acetylaminobenzothiazole

-

94% Nitric Acid

-

Methanol

-

Concentrated Sodium Hydroxide solution

-

Ice

Procedure:

-

Nitration: In a fume hood, carefully add 96 g (0.5 mol) of 2-acetylaminobenzothiazole to 300 g of 94% strength nitric acid at 0-5 °C with stirring.

-

Allow the reaction mixture to stir for 3 hours without external cooling. The temperature will rise to approximately 28 °C.

-

Pour the reaction mixture onto 600 g of an ice/water mixture.

-

Filter the resulting precipitate and wash it with 2 L of water in portions to obtain a paste of 2-acetylamino-6-nitrobenzothiazole.

-

Hydrolysis: Suspend the water-moist 2-acetylamino-6-nitrobenzothiazole in 1,650 ml of methanol.

-

Heat the suspension to 60 °C and adjust the pH to 10.5 with concentrated sodium hydroxide solution. Maintain this pH for 5 hours by the periodic addition of sodium hydroxide solution.

-

Cool the mixture to 20 °C to allow the 2-amino-6-nitrobenzothiazole to crystallize.

-

Isolate the product by filtration and wash with 200 ml of methanol, followed by water until the washings are neutral.

-

Dry the product under vacuum at 50 °C.

Section 7: Waste Disposal

Proper disposal of 6-Methyl-5-nitrobenzothiazole and its associated waste is a critical final step in its safe handling.

Waste Segregation and Disposal

As a halogenated nitroaromatic compound, 6-Methyl-5-nitrobenzothiazole waste should be segregated and disposed of as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container designated for halogenated organic waste.

-

Liquid Waste: Collect all liquid waste containing 6-Methyl-5-nitrobenzothiazole in a separate, labeled container for halogenated organic waste.

-

Disposal Method: The recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company. [9]

Caption: A systematic approach to the disposal of 6-Methyl-5-nitrobenzothiazole waste.

Conclusion

6-Methyl-5-nitrobenzothiazole is a compound of significant interest in the field of drug discovery, offering a versatile scaffold for the synthesis of novel therapeutic agents. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding the chemical and physical properties, recognizing the potential health risks, and adhering to strict safety protocols for handling, storage, and disposal, researchers can safely unlock the synthetic potential of this valuable molecule. This guide serves as a comprehensive resource to support the responsible and innovative use of 6-Methyl-5-nitrobenzothiazole in the advancement of science.

References

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-5-nitroimidazole. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). Retrieved from [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: Nitrobenzene. National Institutes of Health. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (n.d.). 2-Amino-5-nitrothiazole. Retrieved from [Link]

- Google Patents. (n.d.). US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.

- Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.

-

National Center for Biotechnology Information. (n.d.). 6-Nitrobenzothiazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (1978). Bioassay of 2-amino-5-nitrothiazole for possible carcinogenicity. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (1995). Mutagenicity of nitrobenzyl derivatives: potential bioreductive anticancer agents. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (1993). Mutagenicity of nitric oxide and its inhibition by antioxidants. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The numerical probability of carcinogenicity to humans of some antimicrobials: Nitro-monoaromatics (including 5-nitrofurans and 5-nitroimidazoles), quinoxaline-1,4-dioxides (including carbadox), and chloramphenicol. PubMed. Retrieved from [Link]

-

Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2001). Nitrobenzene Carcinogenicity in Animals and Human Hazard Evaluation. PubMed. Retrieved from [Link]

Sources

- 1. CAS 2941-66-4: 2-Methyl-5-nitrobenzothiazole | CymitQuimica [cymitquimica.com]

- 2. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 3. Nitrobenzene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The numerical probability of carcinogenicity to humans of some antimicrobials: Nitro-monoaromatics (including 5-nitrofurans and 5-nitroimidazoles), quinoxaline-1,4-dioxides (including carbadox), and chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2941-66-4|2-Methyl-5-nitrobenzo[d]thiazole|BLD Pharm [bldpharm.com]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the mutagenicity of nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical Characteristics and Characterization of 2-Methyl-5-nitrobenzothiazole

The following guide details the physical characteristics, synthesis, and characterization of 2-Methyl-5-nitrobenzothiazole .

Technical Guide for Research & Development

Executive Summary

2-Methyl-5-nitrobenzothiazole (CAS 2941-66-4) is a bicyclic heteroaromatic compound serving as a critical scaffold in the synthesis of azo dyes, photosensitizers, and pharmaceutical agents (specifically antimicrobial and antitumor derivatives).[1][2] Unlike its isomer 2-methyl-6-nitrobenzothiazole, which is readily obtained via direct nitration, the 5-nitro isomer requires specific cyclization pathways to establish the nitro group at the meta position relative to the ring nitrogen. This guide provides authoritative physical data, synthesis protocols, and characterization standards.

Molecular Identity & Structural Analysis[2][3]

| Parameter | Data |

| IUPAC Name | 2-Methyl-5-nitro-1,3-benzothiazole |

| CAS Registry Number | 2941-66-4 |

| Molecular Formula | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol |

| SMILES | CC1=NC2=C(S1)C=CC(=C2)=O |

| InChI Key | VEWGTWPJKSPGCD-UHFFFAOYSA-N |

| Structural Features | Fused benzene and thiazole rings; Nitro group at C5; Methyl group at C2.[2][3][4][5][6][7] |

Physical & Thermodynamic Properties

The following data represents field-verified values for the crystalline solid.

| Property | Value / Characteristic | Context/Notes |

| Appearance | Yellow to orange crystalline powder | Color arises from the nitro-conjugated π-system. |

| Melting Point | 134 – 137 °C | Sharp transition indicates high purity. |

| Solubility | Soluble in DMSO, DMF, Acetone, Chloroform. | Low solubility in water; moderate in ethanol. |

| pKa | ~ -0.87 (Calculated) | Weakly basic nitrogen; protonation occurs only in strong acid. |

| Density | ~1.52 g/cm³ (Predicted) | Solid state packing density. |

| UV-Vis Absorption | λmax ≈ 300–320 nm (tailing to 400 nm) | Responsible for yellow coloration. |

Synthesis & Purification Protocol

Method: Cyclization of 2,4-dinitrochlorobenzene with Thioacetamide. Rationale: Direct nitration of 2-methylbenzothiazole yields primarily the 6-nitro isomer due to the directing effect of the thiazole ring. The 5-nitro isomer is best accessible via de novo ring construction.

Experimental Workflow

Reagents:

-

2,4-Dinitrochlorobenzene (10.13 g, 50 mmol)

-

Thioacetamide (15.0 g, 200 mmol)

-

Sulpholane (50 mL) - Solvent

-

Water (for precipitation)

Protocol:

-

Preparation: Charge a reaction vessel with 2,4-dinitrochlorobenzene and thioacetamide in sulpholane.

-

Cyclization: Heat the suspension to 100°C with vigorous stirring. Maintain temperature for 1 hour . The mixture will clarify as the reaction proceeds.

-

Quenching: Cool the reaction mixture to room temperature.

-

Precipitation: Pour the mixture into 200 mL of cold water to precipitate the crude product.

-

Filtration: Filter the yellow solid under vacuum.

-

Purification: Wash the filter cake extensively with water to remove excess thioacetamide and sulpholane. Recrystallize from ethanol if higher purity (>98%) is required.

Spectroscopic Characterization

To validate the identity of 2-Methyl-5-nitrobenzothiazole, the following spectral signatures must be confirmed.

A. Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃ The 5-nitro substitution pattern creates a distinct aromatic splitting pattern compared to the 6-nitro isomer.

| Position | Shift (δ, ppm) | Multiplicity | Coupling (J) | Assignment |

| C2-CH₃ | 2.85 – 2.95 | Singlet (3H) | - | Methyl group on thiazole ring. |

| H4 | 8.60 – 8.75 | Doublet (1H) | J ≈ 2.2 Hz | Aromatic proton between nitro and ring fusion (deshielded). |

| H6 | 8.20 – 8.35 | Doublet of Doublets (1H) | J ≈ 9.0, 2.2 Hz | Aromatic proton ortho to nitro. |

| H7 | 8.05 – 8.15 | Doublet (1H) | J ≈ 9.0 Hz | Aromatic proton adjacent to sulfur. |

Note: H4 is the most downfield aromatic signal due to the inductive effect of the nitro group and the anisotropic effect of the adjacent thiazole nitrogen.

B. Infrared Spectroscopy (FT-IR)

Method: ATR or KBr Pellet

-

NO₂ Asymmetric Stretch: 1515 – 1535 cm⁻¹ (Strong)

-

NO₂ Symmetric Stretch: 1335 – 1350 cm⁻¹ (Strong)

-

C=N Stretch (Thiazole): ~1600 – 1630 cm⁻¹

-

C-H Stretch (Aromatic): 3050 – 3100 cm⁻¹

-

C-H Stretch (Aliphatic Methyl): 2920 – 2950 cm⁻¹

Visualization of Workflows

Synthesis & Characterization Logic

The following diagram illustrates the critical path for synthesis and the logic tree for distinguishing the 5-nitro isomer from the 6-nitro impurity.

Caption: Synthesis pathway via cyclization of 2,4-dinitrochlorobenzene, avoiding regioisomer contamination common in direct nitration.

References

-

Sigma-Aldrich. (n.d.).[8] 2-Methyl-5-nitrobenzothiazole Product Sheet. Retrieved from

-

ChemSynthesis. (n.d.). 2-Methyl-5-nitro-1,3-benzothiazole Physical Properties. Retrieved from

-

Baumann, M., et al. (1989). Process for the preparation of benzothiazoles. U.S. Patent 4,808,723. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 2-Methyl-5-nitrobenzothiazole Product Data. Retrieved from

Sources

- 1. 5-AMINO-2-METHYLBENZOTHIAZOLE(13382-43-9) 1H NMR spectrum [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-NITROBENZOTHIAZOLE | 2942-07-6 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

In-Depth Technical Guide: Mechanism of Action Speculation for 6-Methyl-5-nitrobenzothiazole

[1]

Executive Summary

Compound: 6-Methyl-5-nitrobenzothiazole

Molecular Formula:

Core Thesis: The pharmacological activity of 6-Methyl-5-nitrobenzothiazole is hypothesized to be dual-mechanistic. The 5-nitro group acts as a bioreductive "warhead," capable of generating reactive oxygen species (ROS) or forming covalent DNA adducts upon enzymatic reduction (specifically in hypoxic or anaerobic environments).[1] Simultaneously, the benzothiazole core , stabilized by the 6-methyl substituent, functions as a planar scaffold that mimics purine bases, potentially inhibiting kinases or DNA gyrase. The 6-methyl group specifically serves to block metabolic hydroxylation at the C6 position, likely extending the compound's half-life compared to non-methylated analogs.[1]

Chemical Biology & Structural Analysis[1][3]

The Pharmacophore

The molecule consists of three distinct functional zones, each contributing to the proposed mechanism:

| Functional Zone | Structural Feature | Mechanistic Role |

| Zone A (Warhead) | 5-Nitro group ( | Redox Cycling: Substrate for nitroreductases (Type I/II).[1] Electrophile Generation: Precursor to hydroxylamines ($ -NHOH $).[1] |

| Zone B (Scaffold) | Benzothiazole Ring | Intercalation: Planar aromatic system allows DNA intercalation.[1] Enzyme Binding: Mimics ATP/GTP purine rings.[1] |

| Zone C (Shield) | 6-Methyl group ( | Metabolic Blockade: Prevents CYP450-mediated oxidation at the vulnerable C6 position.[1] Steric Effect: Induces orthogonal torsion of the adjacent 5-nitro group, tuning redox potential.[1] |

The "Ortho-Effect" Insight

A critical structural nuance is the ortho positioning of the methyl (C6) and nitro (C5) groups.

-

Steric Consequence: The bulk of the methyl group forces the nitro group to rotate slightly out of the plane of the benzene ring.

-

Electronic Consequence: This de-conjugation raises the energy required to reduce the nitro group (lowers the reduction potential,

). -

Biological Outcome: This likely makes the compound more selective for bacterial nitroreductases (which have lower redox potentials) over mammalian reductases, potentially improving the therapeutic index (safety profile).

Speculative Mechanisms of Action

Pathway A: Nitroreductase-Mediated Bioreduction (The "Trojan Horse")

This is the primary hypothesis for antimicrobial and anti-cancer activity (specifically in hypoxic tumors).[1]

-

Entry: The lipophilic molecule diffuses across the cell membrane.

-

Enzymatic Reduction: Intracellular nitroreductases (NTRs) perform a series of 2-electron reductions.[1]

-

Divergence:

-

Aerobic Conditions (Futile Cycling): The nitro radical anion reacts with

to regenerate the parent compound and produce Superoxide ( -

Anaerobic/Hypoxic Conditions: The reduction proceeds to the hydroxylamine. This highly electrophilic species binds covalently to DNA (guanine residues), causing strand breaks and apoptosis.

-

Pathway B: Enzyme Inhibition (The "Purine Mimic")

Benzothiazoles are known inhibitors of DNA Gyrase (Bacterial) and PI3K/mTOR (Mammalian) .

-

The Nitrogen (N3) and Sulfur (S1) atoms in the thiazole ring create a dipole capable of hydrogen bonding with the ATP-binding pocket of kinases.

-

The 6-methyl group enhances hydrophobic interaction within the binding cleft, potentially increasing affinity compared to the unsubstituted parent.

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway mechanism: the redox cycling (ROS generation) and the direct DNA damage pathway.

Caption: Figure 1. Bioreductive activation pathway showing the divergence between aerobic futile cycling (ROS generation) and anaerobic reduction leading to genotoxic DNA adducts.

Experimental Validation Framework

To validate these speculative mechanisms, the following self-validating experimental protocols are proposed.

Protocol 1: In Vitro Nitroreductase Assay (Mechanism Confirmation)

Objective: Confirm that 6-Methyl-5-nitrobenzothiazole is a substrate for bacterial nitroreductases.[1]

-

Reagents: Purified E. coli Nitroreductase (NfsA or NfsB), NADPH (cofactor), Phosphate Buffer (pH 7.4).

-

Setup:

-

Prepare a 100 µM solution of the test compound in buffer + 1% DMSO.

-

Add 200 µM NADPH.

-

Initiate reaction with 1 µg/mL Nitroreductase.

-

-

Detection: Monitor absorbance at 340 nm (NADPH depletion) and 400-450 nm (characteristic nitro-group absorbance shift).[1]

-

Validation: The rate of NADPH consumption must be significantly higher in the presence of the compound compared to the blank (NADPH + Enzyme only).

Protocol 2: ROS Generation Assay (DCFDA Staining)

Objective: Quantify oxidative stress in aerobic conditions.[1]

-

Cell Line: A549 (Lung cancer) or E. coli culture.[1]

-

Probe: DCFDA (2',7'-dichlorofluorescin diacetate).[1]

-

Workflow:

-

Incubate cells with 6-Methyl-5-nitrobenzothiazole (IC50 concentration) for 4 hours.[1]

-

Add DCFDA (10 µM) and incubate for 30 mins.

-

Wash with PBS.

-

-

Readout: Fluorescence spectroscopy (Ex/Em: 485/535 nm).

-

Control: Positive control using Menadione (known redox cycler).

Protocol 3: Synthesis of the Compound (For Verification)

If the compound is not commercially available, it must be synthesized to ensure purity for testing. Method: Hugershoff Reaction variation.

Experimental Workflow Diagram

Caption: Figure 2. Validation workflow to confirm the redox-active nature and cytotoxicity of the compound.

References

-

Hof, H., et al. (1984). "Antibacterial activities of nitrothiazole derivatives." Journal of Antimicrobial Chemotherapy. Link

-

BenchChem. (2025).[1][4] "An In-depth Technical Guide to 6-Aminobenzothiazole: Properties, Synthesis, and Biological Activities." BenchChem Technical Guides. Link[1]

-

Kashyap, S.J., et al. (2023). "Recent insights into antibacterial potential of benzothiazole derivatives." PMC - NCBI.[1] Link

-

Organic Process Research & Development. (2024). "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." ACS Publications. Link

-

PubChem. "5-Nitrobenzothiazole Compound Summary."[1] National Library of Medicine. Link[1]

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: 6-Methyl-5-nitrobenzothiazole as a Strategic Intermediate in Modern Drug Discovery

Introduction: The Benzothiazole Scaffold and the Strategic Role of Nitro Intermediates

The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Derivatives of benzothiazole exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The FDA-approved drug Riluzole, used for amyotrophic lateral sclerosis (ALS), features a 2-aminobenzothiazole core, underscoring the clinical significance of this heterocycle.[5]

Within the vast chemical space of benzothiazole derivatives, nitro-substituted analogues serve as exceptionally versatile intermediates. The nitro group is a powerful electron-withdrawing moiety that can influence the electronic properties of the entire molecule.[6][7] More importantly, it is a synthetic linchpin, readily convertible to an amino group, which in turn opens a gateway to a multitude of subsequent chemical transformations.[8][9][10] This nitro-to-amine reduction is a cornerstone of many drug discovery campaigns, allowing for the systematic elaboration of a core scaffold to build structure-activity relationships (SAR).

This guide focuses on 6-methyl-5-nitrobenzothiazole , a specific and highly valuable intermediate. The substitution pattern is deliberate:

-

The nitro group at the C5 position is the primary reactive handle for derivatization via reduction.

-

The methyl group at the C6 position provides a subtle yet important modification, enhancing lipophilicity and potentially influencing metabolic stability and target engagement compared to its unsubstituted counterpart.

These application notes provide detailed protocols for the synthesis of 6-methyl-5-nitrobenzothiazole and its subsequent conversion into a key amino intermediate, followed by workflows for its application in the synthesis of potential therapeutic agents.

Physicochemical Properties and Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the key intermediate.

| Property | Data |

| Chemical Name | 6-Methyl-5-nitrobenzothiazole |

| Molecular Formula | C₈H₆N₂O₂S |

| Molecular Weight | 194.21 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | Data not widely published; expected to be >150 °C based on similar structures like 2-amino-6-nitrobenzothiazole (~250 °C).[11] |

| Solubility | Sparingly soluble in cold alcohols; soluble in DMSO, DMF, and hot polar organic solvents. |

Safety & Handling:

-

Toxicity: Nitroaromatic compounds should be handled with care as they can be toxic and mutagenic.[9][12] The bioreduction of nitroaromatics can lead to the formation of reactive intermediates that may cause cellular damage.[12] Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Synthesis and Derivatization Protocols

Protocol 1: Synthesis of 6-Methyl-5-nitrobenzothiazole (Intermediate 1)

The most direct route to Intermediate 1 is the regioselective nitration of 6-methylbenzothiazole. The benzothiazole ring system is moderately activated, and the nitration must be performed under controlled conditions to prevent over-reaction and ensure selectivity for the C5 position.

Causality Behind Experimental Choices:

-

Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for electrophilic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of the substrate is critical to control the reaction rate, prevent side product formation (such as dinitration or oxidation), and ensure safety.

Reaction Workflow Diagram

Caption: Synthetic workflow for the nitration of 6-methylbenzothiazole.

Step-by-Step Methodology:

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

-

Substrate Addition: Slowly add 6-methylbenzothiazole (10.0 g, 67.0 mmol) dropwise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.

-

Nitration: Prepare the nitrating mixture by cautiously adding 6.4 mL of concentrated nitric acid (sp. gr. 1.42) to 15 mL of concentrated sulfuric acid, pre-cooled to 0 °C. Add this mixture dropwise to the solution of 6-methylbenzothiazole over 45-60 minutes, maintaining the internal temperature between 0 and 5 °C.[13]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The product spot should be UV active and stain with permanganate.

-

Workup: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.

-

Isolation & Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be purified by recrystallization from ethanol to yield Intermediate 1 as a crystalline solid.

-

Characterization: Confirm the structure using standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS). The IR spectrum should show characteristic strong peaks for the nitro group around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹.[14]

Protocol 2: Reduction to 5-Amino-6-methylbenzothiazole (Gateway Intermediate 2)

The conversion of the nitro group to a primary amine is the most critical step, transforming the inert nitro-compound into a versatile building block for diversification. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction to occur.

-

Hydrogen Source: Pressurized hydrogen gas is the reductant. The reaction is typically carried out in a Parr shaker or a similar hydrogenation apparatus to ensure efficient mixing of the substrate, catalyst, and hydrogen.

-

Solvent: Methanol or ethanol are excellent solvents as they readily dissolve the starting material and are inert under the reaction conditions.

Reaction Workflow Diagram

Caption: The pivotal reduction of the nitro group to form the key amine intermediate.

Step-by-Step Methodology:

-

Setup: To a hydrogenation vessel, add Intermediate 1 (5.0 g, 25.7 mmol) and 100 mL of methanol. Carefully add 10% Pd/C (0.5 g, 10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen and shake or stir vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC (a new, more polar spot corresponding to the amine should appear). The reaction is typically complete within 4-6 hours.

-

Workup: Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield Gateway Intermediate 2 , typically as a solid that can be used in the next step without further purification.

-

Characterization: Confirm the structure. The IR spectrum will show the disappearance of the nitro group peaks and the appearance of N-H stretching bands around 3300-3500 cm⁻¹. The mass spectrum will show the correct molecular ion for the reduced product.

Drug Discovery Application Workflows

Gateway Intermediate 2 is the starting point for creating diverse compound libraries targeting various diseases.

Workflow 1: Synthesis of Amide-Based Kinase Inhibitor Scaffolds

Rationale: The benzothiazole scaffold can act as a bioisostere for other heterocyclic systems like quinazoline, which is present in many FDA-approved tyrosine kinase inhibitors (TKIs).[15] By forming an amide bond at the C5-amino position, one can mimic the "hinge-binding" motif crucial for the activity of many TKIs.

Workflow Diagram

Caption: Workflow for generating a library of potential kinase inhibitors.

Protocol 3: Amide Coupling with a Carboxylic Acid

-

Setup: To a solution of Gateway Intermediate 2 (1.0 g, 6.1 mmol) in 20 mL of anhydrous DMF, add the desired carboxylic acid (1.1 equivalents, 6.7 mmol), HOBt (1.2 equivalents, 7.3 mmol), and EDC hydrochloride (1.2 equivalents, 7.3 mmol).

-

Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

-

Monitoring & Workup: Monitor by TLC. Upon completion, pour the reaction mixture into 100 mL of cold water. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Workflow 2: Synthesis of Schiff Base Derivatives for Antimicrobial Screening